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Compound of Interest

Compound Name: 5-Chloro-6-methyl-8-quinolinamine

CAS No.: 1379322-54-9

Cat. No.: B1403362

Get Quote

Executive Summary & Molecular Identity[1][2]
5-Chloro-6-methyl-8-quinolinamine (also known as 5-chloro-6-methylquinolin-8-amine) is a

specialized 8-aminoquinoline scaffold.[1][2] Historically associated with antimalarial

pharmacophores (analogous to primaquine and tafenoquine), it has recently emerged as a

critical intermediate in the synthesis of Sigma-2 (

) receptor ligands for pancreatic cancer therapy and hepcidin antagonists.

Its physicochemical profile is dominated by the interplay between the electron-withdrawing

chlorine at C5, the electron-donating methyl at C6, and the amphoteric nature of the 8-

aminoquinoline core.[1] This unique substitution pattern imparts increased lipophilicity and

modulated basicity compared to the parent 8-aminoquinoline, significantly influencing its

pharmacokinetic (PK) behavior.[1][2]
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Parameter Detail

Chemical Name 5-Chloro-6-methylquinolin-8-amine

Molecular Formula

Molecular Weight 192.64 g/mol

InChI Key PEYOHXTZJKSTLE-UHFFFAOYSA-N

Common Role
Intermediate for Sigma-2 ligands; Antimalarial

scaffold

Appearance Yellow to amber solid/oil (darkens on oxidation)

Physicochemical Properties (The Core)
The following data aggregates experimental observations with high-fidelity consensus

predictions (ACD/Labs, ChemAxon) essential for formulation and ADME optimization.

Ionization & Lipophilicity
The molecule possesses two ionizable nitrogens.[1][2] The quinoline ring nitrogen (

) is the primary basic center, while the exocyclic amine (

) is weakly basic due to conjugation with the aromatic system.[2]
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Property Value (Approx.) Mechanistic Insight

pKa (

)
3.2 – 3.8

Lower than quinoline (4.[1]9)

due to the inductive electron-

withdrawing effect of 5-Cl,

partially offset by 6-Me.[1]

pKa (

)
< 1.0

Negligible basicity in

physiological range; acts as a

H-bond donor.[1][2]

LogP (Octanol/Water) 2.6 – 2.9

High Lipophilicity. The 5-Cl (+0.

[1][2]71) and 6-Me (+0.[1]

[2]56) substituents significantly

increase hydrophobicity

compared to 8-aminoquinoline

(LogP ~1.8).[1][2]

LogD (pH 7.4) ~2.8

At physiological pH, the

molecule is predominantly

neutral (>99%), maximizing

membrane permeability.[2]

TPSA ~39 Å²
Favorable for BBB penetration

(CNS active potential).[1][2]

Solubility Profile
Water: Insoluble (< 0.1 mg/mL) at neutral pH.[1][2]

Acidic Media (0.1 N HCl): Soluble (Formation of hydrochloride salt).[2]

Organic Solvents: Highly soluble in DMSO, Methanol, DCM, and THF.[2]

Stability & Reactivity[1][2]
Oxidation Sensitivity: The 8-amino group renders the molecule susceptible to oxidative

degradation (forming quinone imines), especially in solution.[1][2] Storage under inert

atmosphere (Ar/N2) is mandatory.
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Photostability: Light-sensitive; degradation accelerates in solution under UV exposure.[1][2]

Synthetic Pathway & Impurity Profiling[1][2]
The synthesis of 5-Chloro-6-methyl-8-quinolinamine typically proceeds via the reduction of

its nitro-precursor.[1] The choice of reducing agent is critical to prevent de-halogenation (loss of

5-Cl).[1][2]

Recommended Synthetic Workflow (Zn/NH4Cl Method)
Recent literature (2025) favors a Zinc-mediated reduction over catalytic hydrogenation to

preserve the chlorine substituent.[1][2]

5-Chloro-6-methyl-
8-nitroquinoline

Zn dust / NH4Cl
(THF:H2O 1:1)

Hydroxylamine
Intermediate

 Partial Red. 5-Chloro-6-methyl-
8-quinolinamine

 Full Red.

Click to download full resolution via product page

Figure 1: Selective reduction pathway preserving the C5-Chlorine atom.[1]

Step-by-Step Protocol
Preparation: Dissolve 5-chloro-6-methyl-8-nitroquinoline (1.0 eq) in a 1:1 mixture of THF and

water.

Activation: Add saturated aqueous Ammonium Chloride (

) solution (approx. 5-10 eq).

Reduction: Add Zinc dust (10 eq) portion-wise at room temperature. Caution: Exothermic

reaction.[1][2]

Monitoring: Stir vigorously. Monitor by TLC (System: Hexane/EtOAc 3:1).[1][2] The yellow

nitro compound will fade; the amine product is often fluorescent or stains distinctively.[1][2]

Workup: Filter off excess Zn. Basify filtrate slightly (pH ~8-9) with

.[1][2] Extract with EtOAc.[1][2]
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Purification: Flash column chromatography (Silica gel). The amine typically elutes after non-

polar impurities but before degradation products.[1][2]

Experimental Protocols for Property Validation
As a self-validating system, use these protocols to confirm the identity and purity of the

synthesized material.

pKa Determination (Potentiometric Titration)
Rationale: Accurate pKa is vital for predicting salt formation and lysosomal trapping.[1][2]

Method:

Dissolve 5 mg of compound in a mixed solvent system (e.g., Methanol/Water 60:40) to

ensure solubility.

Titrate with 0.1 M HCl followed by back-titration with 0.1 M KOH.

Yasuda-Shedlovsky Extrapolation: Plot pKa values obtained at different methanol

percentages (30%, 40%, 50%, 60%) and extrapolate to 0% organic solvent to obtain the

aqueous pKa.

LogP Measurement (Shake-Flask Method)
Rationale: Validates lipophilicity for formulation.

Method:

Prepare mutually saturated n-octanol and water (pH 7.4 phosphate buffer).[1][2]

Dissolve compound in the octanol phase.[1][2]

Equilibrate with buffer for 4 hours at 25°C.

Separate phases and analyze concentration in both phases using HPLC-UV (Detection:

254 nm).

Calculate:
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.[2]

Biological Context & Applications[1][2][3][4][5][6]
Sigma-2 Receptor Ligands
Recent studies (2025) highlight this amine as a precursor for Quinolyl Pyrazinamides.[1][2]

These hybrids target the Sigma-2 (

) receptor, which is overexpressed in pancreatic cancer.[1][2] The 5-Cl/6-Me substitution
pattern is crucial for optimizing the hydrophobic interaction within the ligand-binding pocket of
the receptor.[1]

Antimalarial Activity
Structurally related to Primaquine, the 5-chloro substitution blocks the C5 metabolic hotspot,

potentially reducing the formation of hemotoxic metabolites (like 5-hydroxy-6-methoxy-8-

aminoquinoline) responsible for methemoglobinemia.[1]

Therapeutic Applications Metabolic Stability
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8-quinolinamine
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Figure 2: Structure-Activity Relationship (SAR) and therapeutic utility.
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Design and Synthesis of Orally Active Quinolyl Pyrazinamides as Sigma 2 Receptor

Ligands.Journal of Medicinal Chemistry / PMC. (2025).[1][2] Describes the synthesis of 5-

chloro-6-methylquinolin-8-amine via Zn/NH4Cl reduction.

Hepcidin Antagonists and Methods of Use.Patent CN103492028B.[1][2] Identifies the

compound as a key intermediate in sulfonamide synthesis.[1][2]

Physicochemical Properties of 8-Aminoquinolines.PubChem Compound Summary. General

properties of the 8-aminoquinoline class used for consensus prediction.

Benchchem Technical Guide: Chloro-Methylquinolines. General synthetic strategies for

chloro-methyl quinoline derivatives.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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